Ethyl (2-Azidoethoxy)acetoacetate
Overview
Description
Ethyl (2-Azidoethoxy)acetoacetate is a chemical compound with the molecular formula C8H13N3O4. This compound is characterized by the presence of an azido group, an ethoxy group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.
Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.
Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.
Scientific Research Applications
Ethyl (2-Azidoethoxy)acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (2-Azidoethoxy)acetoacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl (2-Azidoethoxy)acetoacetate can be compared with other similar compounds such as:
Ethyl 4-(2-aminoethoxy)-3-oxobutanoate: Similar structure but with an amino group instead of an azido group.
Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxy group instead of an azido group.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Contains a methoxy group instead of an azido group.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation studies.
Properties
IUPAC Name |
ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPZBURNBMJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546108 | |
Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-45-2 | |
Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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